molecular formula C5H6F2N2O B13483148 3-(difluoromethoxy)-1-methyl-1H-pyrazole

3-(difluoromethoxy)-1-methyl-1H-pyrazole

Cat. No.: B13483148
M. Wt: 148.11 g/mol
InChI Key: JABNNLRVQSAZBG-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-1-methyl-1H-pyrazole: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoromethoxy group and a methyl group in this compound makes it unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethoxy)-1-methyl-1H-pyrazole typically involves the introduction of the difluoromethoxy group into the pyrazole ring. One common method is the reaction of a suitable pyrazole precursor with a difluoromethylating agent under controlled conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents or other difluoromethylating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Chemistry: 3-(Difluoromethoxy)-1-methyl-1H-pyrazole is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of difluoromethoxy substitution on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways .

Medicine: The presence of the difluoromethoxy group can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and bioavailability .

Industry: In the industrial sector, this compound can be used in the development of agrochemicals, materials science, and other applications where fluorinated compounds are desirable .

Mechanism of Action

The mechanism of action of 3-(difluoromethoxy)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-(difluoromethoxy)-1-methyl-1H-pyrazole stands out due to the presence of the pyrazole ring, which imparts unique chemical and biological properties. The difluoromethoxy group in this compound can enhance its stability and reactivity, making it a valuable building block in various applications .

Properties

Molecular Formula

C5H6F2N2O

Molecular Weight

148.11 g/mol

IUPAC Name

3-(difluoromethoxy)-1-methylpyrazole

InChI

InChI=1S/C5H6F2N2O/c1-9-3-2-4(8-9)10-5(6)7/h2-3,5H,1H3

InChI Key

JABNNLRVQSAZBG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)OC(F)F

Origin of Product

United States

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